![molecular formula C20H34SSi2 B14267036 (2-Benzothiene-1,3-diyl)bis[tert-butyl(dimethyl)silane] CAS No. 136132-57-5](/img/structure/B14267036.png)
(2-Benzothiene-1,3-diyl)bis[tert-butyl(dimethyl)silane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(tert-butyldimethylsilyl)-2-benzothiophene is an organosilicon compound that features a benzothiophene core substituted with tert-butyldimethylsilyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(tert-butyldimethylsilyl)-2-benzothiophene typically involves the silylation of benzothiophene derivatives. One common method involves the reaction of benzothiophene with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
While specific industrial production methods for 1,3-Bis(tert-butyldimethylsilyl)-2-benzothiophene are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(tert-butyldimethylsilyl)-2-benzothiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the benzothiophene core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and high yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Aplicaciones Científicas De Investigación
1,3-Bis(tert-butyldimethylsilyl)-2-benzothiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Mecanismo De Acción
The mechanism by which 1,3-Bis(tert-butyldimethylsilyl)-2-benzothiophene exerts its effects is primarily through its ability to participate in various chemical reactions. The tert-butyldimethylsilyl groups provide steric protection and influence the electronic properties of the benzothiophene core, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(tert-butyldimethylsilyl)-benzene: Similar in structure but lacks the sulfur atom in the benzothiophene core.
1,3-Bis(trimethylsilyl)-benzothiophene: Similar but with smaller silyl groups, affecting its steric and electronic properties.
Uniqueness
1,3-Bis(tert-butyldimethylsilyl)-2-benzothiophene is unique due to the presence of both tert-butyldimethylsilyl groups and the benzothiophene core. This combination provides a balance of steric protection and electronic modulation, making it particularly useful in the synthesis of complex organic molecules and materials .
Propiedades
Número CAS |
136132-57-5 |
|---|---|
Fórmula molecular |
C20H34SSi2 |
Peso molecular |
362.7 g/mol |
Nombre IUPAC |
tert-butyl-[3-[tert-butyl(dimethyl)silyl]-2-benzothiophen-1-yl]-dimethylsilane |
InChI |
InChI=1S/C20H34SSi2/c1-19(2,3)22(7,8)17-15-13-11-12-14-16(15)18(21-17)23(9,10)20(4,5)6/h11-14H,1-10H3 |
Clave InChI |
HRXHGLLOGOFODT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)C1=C2C=CC=CC2=C(S1)[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


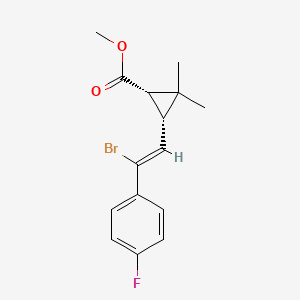
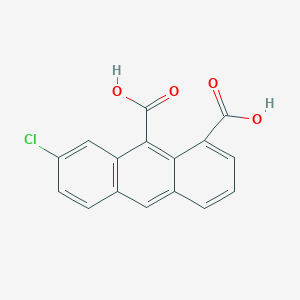
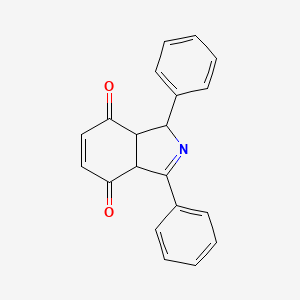
![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-methylsulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14266972.png)

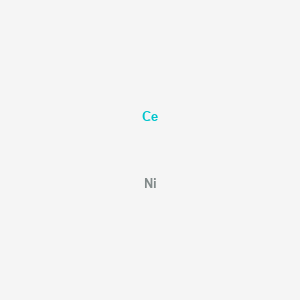
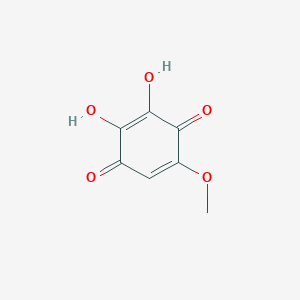
![Tetrakis[(2-phenylpropan-2-yl)oxy]stannane](/img/structure/B14266990.png)
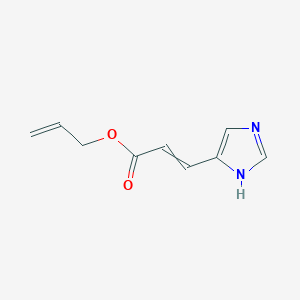
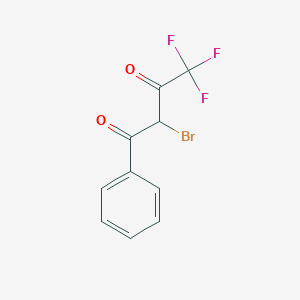
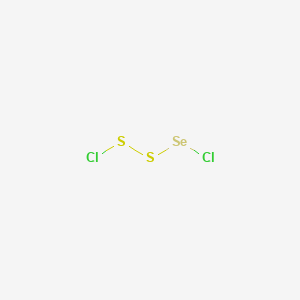
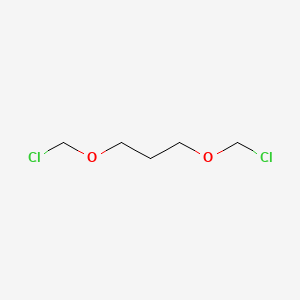
![(2R,3R,4S,5R)-2-[6-[2-hydroxyethyl(methyl)amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14267011.png)
![2,4-Di-tert-butyl-6-[(4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14267026.png)
